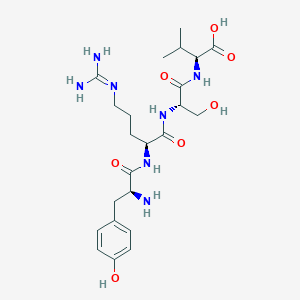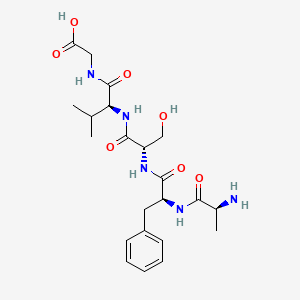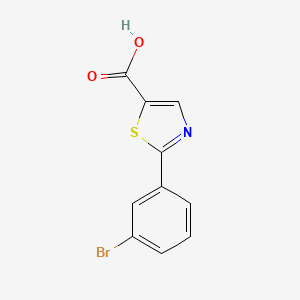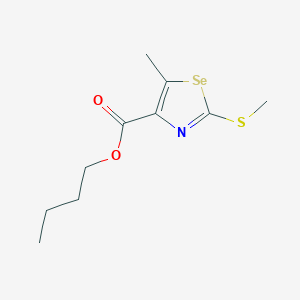
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide compound with a unique structure that combines several amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents. The final deprotection step yields the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified.
化学反应分析
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can affect the disulfide bonds if present, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur without degrading the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biomaterials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
相似化合物的比较
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalaninamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithylglycyl-L-phenylalanyl-L-tyrosyl-L-prolyl-L-serinamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-N-[(2S)-1-(4-nitro-L-phenylalanyl)pyrrolidin-2-yl]carbonyl}glycinamideacetate
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties
属性
CAS 编号 |
915224-20-3 |
|---|---|
分子式 |
C23H37N7O7 |
分子量 |
523.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H37N7O7/c1-12(2)18(22(36)37)30-21(35)17(11-31)29-20(34)16(4-3-9-27-23(25)26)28-19(33)15(24)10-13-5-7-14(32)8-6-13/h5-8,12,15-18,31-32H,3-4,9-11,24H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
DKGVYNUXWREXNP-XSLAGTTESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)

![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)


![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)


![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
